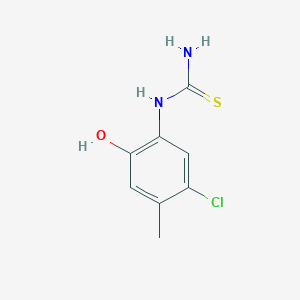
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives is a topic of significant interest due to their diverse applications. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Similarly, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea was achieved starting from potassium cyanide-14C, demonstrating a method for incorporating radiolabels into the thiourea structure . The crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed using single-crystal X-ray diffraction data, highlighting the importance of crystallography in understanding the molecular structure of thiourea compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical properties and biological activities. The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea adopts a syn-anti-configuration around the sulfur atom, which was determined through computational studies . The crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea revealed a strong intramolecular hydrogen bond of the type N–H...O, which is essential for the stability of the molecule . Additionally, the crystal structure of (S)-1-(4-Chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea showed that the carbonyl and thiocarbonyl moieties are oriented in approximately opposite directions .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, contributing to their versatility. The compound 1-[N-Methyl-N-(Phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate, showcasing the reactivity of thiourea with isothiocyanates . Another example is the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, which involved the reaction of a benzenesulfonamide derivative with thiourea, indicating the potential for cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The photoluminescence property of 1-(2-Hydroxyphenyl)thiourea and its quenching by chromium(VI) ions is an example of the analytical applications of these compounds . The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed a stabilization relative energy and specific electronic properties such as chemical potential and hardness, which were determined through DFT studies . These properties are essential for understanding the interaction of thiourea derivatives with biological targets, as evidenced by the molecular docking of the compound with B-DNA .
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Properties
Thiourea derivatives are known for their significant biological activities, including anti-inflammatory, antibacterial, and chemosensory properties. A literature review focused on thiourea derivatives highlights their application in developing candidate drugs for various diseases due to their molecular fitting into active sites of enzymes like COX-1, COX-2, and 5-LOX. The insertion of functional groups into thiourea compounds can enhance their interaction with target proteins, potentially leading to the development of new therapeutics with higher efficacy (Nikolic, Mijajlovic, & Nedeljković, 2022).
Coordination Chemistry and Chemosensing
Thiourea derivatives also play a significant role in coordination chemistry and chemosensing due to their ability to form complexes with metals and detect environmental and biological analytes. Their versatility is demonstrated through their coordination compounds with metals like Cu, Ag, and Au, which are explored for biological and medicinal applications. Additionally, thiourea derivatives are used in analytical chemistry as chemosensors, offering potential for detecting anions and cations in various samples. This dual functionality underscores their importance in both medicinal chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).
Mécanisme D'action
While the exact mechanism of action for 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is not specified in the search results, it is suggested that this compound has potential anticancer properties. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
The safety data sheet for thiourea, a related compound, suggests that it may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child . It’s important to handle 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea with care, using appropriate personal protective equipment .
Propriétés
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZHALEUIZUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)

